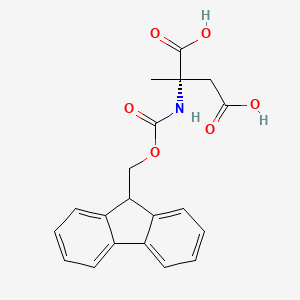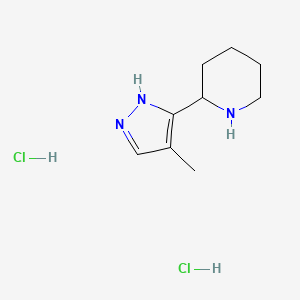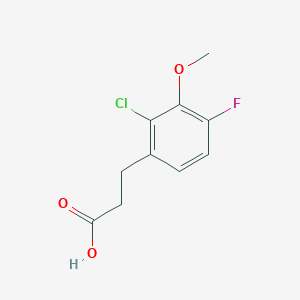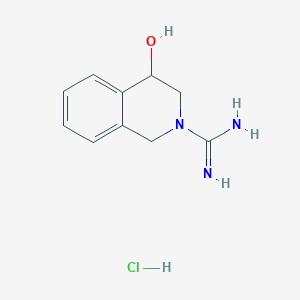
Fmoc-alpha-methyl-L-aspartic acid
Übersicht
Beschreibung
Fmoc-alpha-methyl-L-aspartic acid is a compound with the molecular formula C20H19NO6 . It has a molecular weight of 369.4 g/mol . The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid .
Synthesis Analysis
Fmoc-based peptide synthesis is a common method used in the synthesis of peptides, including Fmoc-alpha-methyl-L-aspartic acid . This method involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers . Protecting group strategies for relevant amino acids are developed and the limitations thereof are reported . A strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery is developed .Molecular Structure Analysis
The molecular structure of Fmoc-alpha-methyl-L-aspartic acid includes a total of 48 bonds . There are 29 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 carboxylic acids (aliphatic), 1 (thio-) carbamate (aliphatic), and 2 hydroxyl groups .Chemical Reactions Analysis
The chemical reactions involving Fmoc-alpha-methyl-L-aspartic acid are complex and can be influenced by various factors. For instance, anions could greatly affect the hydrogelation of Fmoc-YL, leading to the transformation of the supermolecular structures from densely fibrous networks to spherical aggregates .Physical And Chemical Properties Analysis
Fmoc-alpha-methyl-L-aspartic acid has a molecular weight of 369.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 7 . Its exact mass and monoisotopic mass are 369.12123733 g/mol . The topological polar surface area is 113 Ų . The heavy atom count is 27 .Safety And Hazards
Fmoc-alpha-methyl-L-aspartic acid is classified as an irritant . It should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-20(18(24)25,10-17(22)23)21-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUJSTWSXWCYQN-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-alpha-methyl-L-aspartic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)
![4-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1390293.png)

![Methyl-(6-methyl-2-piperidin-4-yl-5,6,7,8-tetra-hydro-pyrido[4,3-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390296.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![{4-[(Pyridine-2-carbonyl)-amino]-pyrazol-1-YL}-acetic acid](/img/structure/B1390302.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)


![2-Bromo-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1390308.png)
![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)